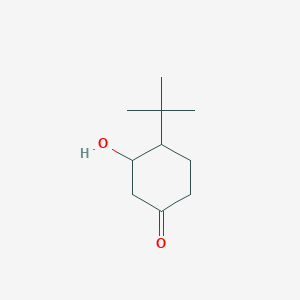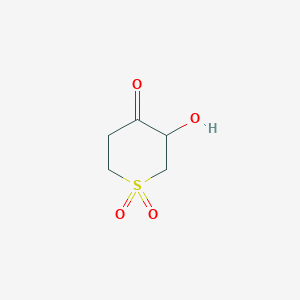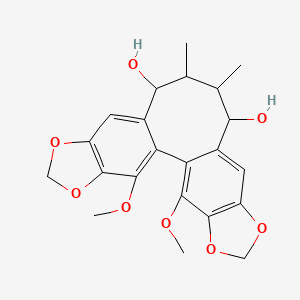
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features a bromothiophene ring and a pyrazole ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-bromothiophene-3-carbaldehyde with 1H-pyrazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of 4-thiophen-3-yl)(1H-pyrazol-4-yl)methanol.
Substitution: Formation of (4-Aminothiophen-3-yl)(1H-pyrazol-4-yl)methanol.
Scientific Research Applications
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromothiophene and pyrazole rings may facilitate binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1H-pyrazol-3-yl)methanol: Similar structure but lacks the thiophene ring.
(4-Bromophenyl)(1H-pyrazol-4-yl)methanol: Similar structure but contains a phenyl ring instead of a thiophene ring.
(4-Bromo-1H-pyrazol-3-yl)phenol: Contains a phenol group instead of a methanol group.
Uniqueness
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a bromothiophene ring and a pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C8H7BrN2OS |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
(4-bromothiophen-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2OS/c9-7-4-13-3-6(7)8(12)5-1-10-11-2-5/h1-4,8,12H,(H,10,11) |
InChI Key |
BVTZFNHQPNURKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C2=CSC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)





